Welcome to the BenchChem Online Store!
molecular formula C7H3ClN2O2S B1589442 2-Chloro-5-nitrobenzothiazole CAS No. 3622-38-6

2-Chloro-5-nitrobenzothiazole

Cat. No. B1589442
M. Wt: 214.63 g/mol
InChI Key: BSHJRTMGKFPQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07585878B2

Procedure details

In 7.4 ml of tetrahydrofuran was dissolved 160 mg of 2-chloro-5-nitro-1,3-benzothiazole, and thereto was added 1.86 ml of a 1M dimethylamine tetrahydrofuran solution, followed by 16.5 hours of stirring. Water was added to the reaction solution and the organic layer was extracted with ethyl acetate. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed by evaporation. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate) to obtain 173 mg of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine as a yellow solid.
Name
dimethylamine tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:5]=2[N:6]=1.O1CCCC1.[CH3:19][NH:20][CH3:21].O>O1CCCC1>[CH3:19][N:20]([CH3:21])[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
dimethylamine tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
160 mg
Type
reactant
Smiles
ClC=1SC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
7.4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
product
Smiles
CN(C=1SC2=C(N1)C=C(C=C2)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 173 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.